6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine derivatives with formamide or formamidine acetate. The process begins with the hydrolysis of protecting groups using either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) to yield 2-substituted 5-aminopyridine-4-carboxylic acids. These acids are then converted to the desired pyrido[3,4-d]pyrimidin-4(3H)-one by reacting with formamide or formamidine acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their potential antitubercular activity.
Pyrido[2,3-d]pyrimidin-4(1H)-ones: Known for their antimicrobial activity and have been synthesized using various methods.
Uniqueness
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific ethoxy and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-ethoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-9-4-7-8(5-11-9)12-6(2)13-10(7)14/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
JXKLSUIMQQAYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C2C(=C1)C(=O)NC(=N2)C |
Origin of Product |
United States |
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